molecular formula C11H19NO5 B075644 (S)-Diethyl 2-acetamidopentanedioate CAS No. 1446-19-1

(S)-Diethyl 2-acetamidopentanedioate

Cat. No. B075644
CAS RN: 1446-19-1
M. Wt: 245.27 g/mol
InChI Key: FBAOQDIATMHNAD-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-Diethyl 2-acetamidopentanedioate, also known as DEAP, is a chemical compound that has been widely used in scientific research. It belongs to the class of compounds known as N-substituted glycine derivatives and has been found to exhibit various biochemical and physiological effects.

Mechanism Of Action

The exact mechanism of action of (S)-Diethyl 2-acetamidopentanedioate is not well understood. However, it has been suggested that it may act as a chiral auxiliary in asymmetric synthesis by forming a complex with the substrate and the catalyst. This complex then undergoes a reaction, resulting in the formation of the desired product.
Biochemical and Physiological Effects:
(S)-Diethyl 2-acetamidopentanedioate has been found to exhibit various biochemical and physiological effects, including but not limited to:
1. Anti-inflammatory activity.
2. Antioxidant activity.
3. Anticancer activity.
4. Antiviral activity.

Advantages And Limitations For Lab Experiments

One of the main advantages of using (S)-Diethyl 2-acetamidopentanedioate in lab experiments is its high yield and purity. It is also relatively easy to synthesize and can be obtained in large quantities. However, one of the main limitations of using (S)-Diethyl 2-acetamidopentanedioate is its cost, which may be prohibitive for some research groups.

Future Directions

There are several future directions for the use of (S)-Diethyl 2-acetamidopentanedioate in scientific research, including but not limited to:
1. The development of new synthetic routes for (S)-Diethyl 2-acetamidopentanedioate and its derivatives.
2. The investigation of its potential as a therapeutic agent for various diseases.
3. The study of its mechanism of action and its interaction with various biomolecules.
4. The synthesis of new compounds based on the structure of (S)-Diethyl 2-acetamidopentanedioate for various applications.
In conclusion, (S)-Diethyl 2-acetamidopentanedioate is a chemical compound that has been widely used in scientific research for various purposes. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of (S)-Diethyl 2-acetamidopentanedioate and its derivatives for various applications.

Synthesis Methods

The synthesis of (S)-Diethyl 2-acetamidopentanedioate involves the reaction of diethyl malonate with ethyl chloroacetate in the presence of a base such as sodium ethoxide. The resulting product is then treated with ammonia to obtain (S)-Diethyl 2-acetamidopentanedioate. The overall reaction can be represented as follows:

Scientific Research Applications

(S)-Diethyl 2-acetamidopentanedioate has been used in various scientific research studies, including but not limited to:
1. As a precursor for the synthesis of various biologically active compounds.
2. As a chiral auxiliary in asymmetric synthesis.
3. As a ligand in metal-catalyzed reactions.
4. As a starting material for the synthesis of various heterocyclic compounds.

properties

CAS RN

1446-19-1

Product Name

(S)-Diethyl 2-acetamidopentanedioate

Molecular Formula

C11H19NO5

Molecular Weight

245.27 g/mol

IUPAC Name

diethyl (2S)-2-acetamidopentanedioate

InChI

InChI=1S/C11H19NO5/c1-4-16-10(14)7-6-9(12-8(3)13)11(15)17-5-2/h9H,4-7H2,1-3H3,(H,12,13)/t9-/m0/s1

InChI Key

FBAOQDIATMHNAD-VIFPVBQESA-N

Isomeric SMILES

CCOC(=O)CC[C@@H](C(=O)OCC)NC(=O)C

SMILES

CCOC(=O)CCC(C(=O)OCC)NC(=O)C

Canonical SMILES

CCOC(=O)CCC(C(=O)OCC)NC(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.